YU238259 -

YU238259

Catalog Number: EVT-286787
CAS Number:
Molecular Formula: C22H22ClN3O4S
Molecular Weight: 459.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

YU238259 is a small molecule identified as a potent inhibitor of homology-dependent DNA repair (HDR), a crucial pathway for repairing double-strand breaks in DNA. [, , , ] This compound exhibits synthetic lethality in cells with deficiencies in DNA damage response and repair mechanisms, particularly in BRCA2-deficient cells. []

Etoposide (VP-16)

Relevance: Etoposide is directly related to YU238259 as a DNA-damaging agent. Research suggests that YU238259 enhances the cytotoxic effects of etoposide, particularly in BRCA2-deficient cells. [,]. This synergistic effect arises from YU238259's ability to inhibit Homology-Directed Repair (HDR), a primary DNA repair pathway for double-strand breaks, further sensitizing cancer cells to etoposide-induced DNA damage.

Cisplatin (CDDP)

Relevance: Cisplatin's relevance to YU238259 lies in their combined use as a potential therapeutic strategy. The research shows that YU238259 can enhance cisplatin's efficacy in treating CDDP-resistant ovarian cancer cells, especially when combined with etoposide []. This synergistic effect is attributed to YU238259's inhibition of HDR, further potentiating the cytotoxic effects of cisplatin-induced DNA damage.

A12B4C3

Relevance: A12B4C3 is relevant to YU238259 due to their shared target of DNA damage response pathways. While YU238259 inhibits HDR, A12B4C3 targets NHEJ, both crucial pathways for repairing DNA double-strand breaks []. The research suggests that inhibiting either pathway can sensitize cancer cells to DNA-damaging agents like cisplatin and etoposide, highlighting their potential as targets for combination therapies.

DDRI-18

Relevance: Like A12B4C3, DDRI-18's relevance to YU238259 lies in targeting the NHEJ pathway []. The study demonstrates that DDRI-18, alongside A12B4C3, enhances the cytotoxic effects of cisplatin and etoposide in CDDP-resistant ovarian cancer cells. This observation further underscores the potential of combining DNA repair pathway inhibitors, whether targeting HDR like YU238259 or NHEJ, to enhance the efficacy of conventional chemotherapy.

Olaparib

Relevance: While Olaparib is not structurally related to YU238259, its mechanism of action and therapeutic target are closely related. Both compounds exploit the concept of synthetic lethality, where inhibiting one DNA repair pathway (PARP by Olaparib, HDR by YU238259) becomes lethal in the context of another already deficient pathway (HDR in BRCA-deficient cells) []. The research highlights their potential as therapeutic agents for cancers with compromised DNA repair mechanisms, particularly those with BRCA mutations.

Source and Classification

YU238259 was developed through high-throughput screening of small molecule libraries, specifically the ChemBridge DIVERSet library, where it was identified among several candidates with a sulfonamide backbone. It falls under the classification of DNA repair inhibitors and is particularly noted for its role in the context of synthetic lethality, which refers to the phenomenon where two non-lethal mutations become lethal when combined .

Synthesis Analysis

Methods and Technical Details

The synthesis of YU238259 involved multiple rounds of chemical synthesis and structure-activity relationship analysis. Initially, a diverse library of compounds was screened to identify potential inhibitors of the homology-dependent repair pathway. The synthesis process included:

  1. High-Throughput Screening: Initial screening identified several candidates based on their cytotoxicity in both FANCD2- and BRCA2-deficient cell lines.
  2. Structure-Activity Relationship Analysis: This analysis helped refine the chemical structure to enhance potency and selectivity against DNA repair pathways.
  3. Chemical Synthesis: The final compound was synthesized using established organic chemistry techniques, ensuring high purity and activity .
Molecular Structure Analysis

Structure and Data

The molecular structure of YU238259 features a sulfonamide core, which is critical for its biological activity. The specific structural formula includes various functional groups that contribute to its interaction with target proteins involved in DNA repair processes. The precise molecular formula is not provided in the sources, but it is classified under CAS number 1943733-16-1 .

Chemical Reactions Analysis

Reactions and Technical Details

YU238259 primarily acts by inhibiting the homology-dependent repair pathway without affecting non-homologous end joining. This selectivity allows it to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics like cisplatin and etoposide. Key points regarding its chemical reactions include:

Mechanism of Action

Process and Data

The mechanism by which YU238259 exerts its effects involves selective inhibition of the homology-dependent repair pathway in cells with existing DNA repair deficiencies. Key aspects include:

  • Synthetic Lethality: By inhibiting the homologous recombination repair pathway, YU238259 induces cell death specifically in cancer cells that are already compromised in their ability to repair DNA damage.
  • Cell Cycle Impact: Studies have demonstrated that treatment with YU238259 affects cell cycle progression, leading to increased sensitivity to additional genotoxic stress .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively detailed in available literature, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents such as dimethylsulfoxide.
  • Stability: Stability under physiological conditions is crucial for its application as a therapeutic agent.

Further studies would be necessary to characterize these properties comprehensively.

Applications

Scientific Uses

YU238259 has significant potential applications in cancer therapy:

  • Cancer Treatment: It is particularly useful for treating tumors deficient in DNA repair mechanisms, such as those associated with BRCA mutations.
  • Combination Therapy: Its ability to enhance the effectiveness of traditional chemotherapeutics makes it a candidate for combination therapies aimed at overcoming drug resistance in cancer treatment .

Properties

Product Name

YU238259

IUPAC Name

N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27)

InChI Key

BIHURSOREGLQBB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

YU238259; YU-238259; YU 238259;

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.